molecular formula C12H13NO2 B1298974 3-(3-methyl-1H-indol-1-yl)propanoic acid CAS No. 57662-47-2

3-(3-methyl-1H-indol-1-yl)propanoic acid

Cat. No. B1298974
CAS RN: 57662-47-2
M. Wt: 203.24 g/mol
InChI Key: YJMBLVFDTDJZFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methyl-1H-indol-1-yl)propanoic acid is a derivative of indole-3-propanoic acid (IPA), which is a compound that has been identified in the metabolic pathways of certain bacterial species such as Clostridium sporogenes. IPA itself is a product of the deamination of the amino acid tryptophan and has been detected in bacterial media alongside other related compounds .

Synthesis Analysis

The synthesis of related indole compounds has been demonstrated in various studies. For instance, methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate, a compound structurally related to 3-(3-methyl-1H-indol-1-yl)propanoic acid, was efficiently synthesized from 3-indoleacetic acid using N,N-dimethylformamide dimethylacetal (DMFDMA) . Additionally, regioselective synthesis of 3,3-bis(indolyl)propanoic acid derivatives was achieved through iron(III)-catalyzed hydroarylation of propynoic acid derivatives with indoles, showcasing a method that could potentially be adapted for the synthesis of 3-(3-methyl-1H-indol-1-yl)propanoic acid .

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-(3-methyl-1H-indol-1-yl)propanoic acid has been elucidated using crystallography. For example, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate was determined, revealing a planar indole ring and a network of hydrogen bonds stabilizing the structure . This information is valuable for understanding the molecular geometry and potential reactivity of 3-(3-methyl-1H-indol-1-yl)propanoic acid.

Chemical Reactions Analysis

The reactivity of indole derivatives can be inferred from studies where indole compounds undergo various chemical reactions. For instance, the reaction of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate with (thio)ureas in the presence of an acid leads to the formation of new compounds with potential biological activity . Such reactions highlight the versatility of indole derivatives in chemical synthesis and their potential to form a wide range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(3-methyl-1H-indol-1-yl)propanoic acid can be inferred from related compounds. For example, the detection of IPA by thin-layer chromatography and its interaction with p-hydroxybenzaldehyde spray reagent indicates that IPA and its derivatives have distinct chromophoric properties that can be utilized for detection and analysis . The solubility, melting point, and other physical properties would be important for the practical handling and application of 3-(3-methyl-1H-indol-1-yl)propanoic acid, although specific data for this compound was not provided in the papers.

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure Studies : The compound has been studied for its crystal structure. The analysis of its crystal structure contributes to a deeper understanding of amino acids' roles in various biochemical processes and their applications in the pharmaceutical and food industries (Li, Liang, & Tai, 2009).

Synthesis and Chemical Reactions

  • Regioselective Synthesis : The compound is involved in regioselective synthesis processes, yielding derivatives that are significant in biological and pharmaceutical fields (Kutubi & Kitamura, 2011).
  • Enantioselective Reactions : It participates in enantioselective Friedel-Crafts alkylation reactions, demonstrating its utility in producing methyl 3-(indol-3-yl)propanoates with high yields and enantioselectivities (Bachu & Akiyama, 2010).

Corrosion Inhibition and Material Science

  • Corrosion Inhibition : Derivatives of the compound have been explored for their efficacy in inhibiting corrosion of materials like stainless steel in acidic environments. This application is particularly relevant in materials science and industrial maintenance (Vikneshvaran & Velmathi, 2017).

Biological Activity and Pharmacology

  • Antimicrobial Activity : Schiff bases derived from the compound exhibit antimicrobial properties, showing potential as therapeutic agents in the treatment of bacterial and fungal infections (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
  • Phospholipase A2 Inhibitors : The compound's derivatives have been synthesized and evaluated as inhibitors of cytosolic phospholipase A2α, an enzyme implicated in inflammatory processes. This highlights its potential in developing anti-inflammatory drugs (Tomoo et al., 2014).

properties

IUPAC Name

3-(3-methylindol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9-8-13(7-6-12(14)15)11-5-3-2-4-10(9)11/h2-5,8H,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMBLVFDTDJZFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=CC=CC=C12)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351923
Record name 3-(3-methyl-1H-indol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methyl-1H-indol-1-yl)propanoic acid

CAS RN

57662-47-2
Record name 3-(3-methyl-1H-indol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-methyl-1H-indol-1-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(3-methyl-1H-indol-1-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(3-methyl-1H-indol-1-yl)propanoic acid
Reactant of Route 4
3-(3-methyl-1H-indol-1-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(3-methyl-1H-indol-1-yl)propanoic acid
Reactant of Route 6
3-(3-methyl-1H-indol-1-yl)propanoic acid

Citations

For This Compound
2
Citations
RH Vekariya - 2016 - kuscholarworks.ku.edu
Cycloaddition of allylic azides and alkynes. The 1,3-dipolar Huisgen azide-alkyne cycloaddition is a significant area of interest in modern chemistry. The use of allylic azides as dynamic …
Number of citations: 0 kuscholarworks.ku.edu
A Gupta, P Sharma, TP Singh, S Sharma - Biochimica et Biophysica Acta …, 2021 - Elsevier
Phosphopantetheine Adenylyltransferase (PPAT) is an enzyme that catalyzes the penultimate step in the biosynthesis of Coenzyme A (CoA), which is the active and physiologically …
Number of citations: 7 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.